4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide
Description
Propriétés
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-21(2,3)18-9-11-19(12-10-18)28(25,26)23-15-16-5-7-17(8-6-16)20(24)22-13-14-27-4/h5-12,23H,13-15H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTRBFDPXWMICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Methodological Overview
The compound’s structure comprises two critical moieties: a 4-tert-butylbenzenesulfonamide group linked via a methylene bridge to a para-substituted benzamide with a 2-methoxyethylamine side chain. Synthesis strategies prioritize sequential functionalization, often starting with intermediate preparation of sulfonamide or benzamide precursors.
Detailed Preparation Methods
Sulfonamide Intermediate Synthesis
Starting Material : 4-tert-Butylbenzenesulfonyl chloride
Reaction : Nucleophilic substitution with aminomethyl intermediates.
Procedure:
- Step 1 : React 4-tert-butylbenzenesulfonyl chloride with 4-(aminomethyl)benzoic acid in a polar aprotic solvent (e.g., DMF) at 0–5°C.
- Step 2 : Add sodium bicarbonate to neutralize HCl byproduct.
- Step 3 : Purify via recrystallization (ethanol/water) to yield 4-[(4-tert-butylbenzenesulfonamido)methyl]benzoic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 83–88% | |
| Solvent | DMF/Water | |
| Temperature | 0–5°C → Room temp |
Benzamide Formation via Acid Chloride
Starting Material : 4-[(4-tert-Butylbenzenesulfonamido)methyl]benzoic acid
Reaction : Activation to acid chloride followed by amine coupling.
Procedure:
- Step 1 : Treat benzoic acid derivative with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux (1–2 h).
- Step 2 : React the resultant acid chloride with 2-methoxyethylamine in dry tetrahydrofuran (THF) at 0°C.
- Step 3 : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acid Chloride Agent | POCl₃ (94% yield) | |
| Coupling Solvent | THF | |
| Final Yield | 85–89% |
Alternative One-Pot Approach
Starting Material : Methyl 4-(bromomethyl)benzoate
Reaction : Sequential substitution and hydrolysis.
Procedure:
- Step 1 : React methyl 4-(bromomethyl)benzoate with 4-tert-butylbenzenesulfonamide in acetone with K₂CO₃ (reflux, 6 h).
- Step 2 : Hydrolyze the ester group using NaOH in ethanol/water (80°C, 2 h).
- Step 3 : Proceed to benzamide formation as in Section 2.2.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Substitution Yield | 88% | |
| Hydrolysis Condition | 2M NaOH, Ethanol/Water |
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : >98.5% purity (C18 column, acetonitrile/water).
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)benzenesulfonamide: This compound shares the sulfonamide group but lacks the benzamide and methoxyethyl groups.
N-(2-Methoxyethyl)benzamide: This compound shares the benzamide and methoxyethyl groups but lacks the sulfonamide group.
Uniqueness
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and benzamide groups allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and industrial applications.
Activité Biologique
The compound 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is a member of the benzenesulfonamide class, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3S |
| Molecular Weight | 336.45 g/mol |
| CAS Number | 62559-08-4 |
| LogP | 3.7239 |
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of sulfonamides, including this compound, primarily involves their interaction with specific enzymes. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can lead to significant effects on various biochemical pathways, contributing to the compound's observed biological effects.
Antimicrobial Properties
Research indicates that derivatives of benzenesulfonamides exhibit antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against bacterial strains and fungi. A study demonstrated that certain sulfonamide derivatives showed promising antifungal activity against Botrytis cinereal and other pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Sulfonamides are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound may enhance its anti-inflammatory activity through selective inhibition of these pathways.
Case Studies
- In Vitro Studies : A series of in vitro studies assessed the compound's ability to inhibit specific enzymes involved in inflammation. Results indicated a dose-dependent inhibition of COX enzymes, suggesting potential for therapeutic applications in inflammatory diseases.
- Animal Models : In vivo studies using animal models have shown that treatment with similar sulfonamide compounds resulted in reduced markers of inflammation and improved recovery times in models of acute inflammation.
Comparative Analysis
To better understand the effectiveness of this compound, a comparison with related compounds is useful:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | High |
| N-Butyl-Benzenesulfonamide | Low | Moderate |
| Benzamidine | High | Low |
This table illustrates that while some compounds exhibit strong antimicrobial properties, this compound may have a more pronounced anti-inflammatory effect.
Q & A
Q. What are the recommended synthetic routes for 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide?
The synthesis typically involves coupling 4-tert-butylbenzenesulfonyl chloride with a benzamide precursor. A stepwise approach includes:
- Step 1: Reacting 4-nitroaniline with 4-tert-butylbenzoyl chloride in dichloromethane using triethylamine as a base (room temperature, 12 hours).
- Step 2: Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
- Step 3: Introducing the 2-methoxyethyl group via nucleophilic substitution or amide coupling. Purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and purity.
- IR Spectroscopy: Identification of sulfonamide (S=O stretches ~1350 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functional groups.
- HPLC-MS: For purity assessment and molecular weight confirmation. Note: Melting point analysis and elemental analysis (C, H, N, S) are also critical for validation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
- Assay Design: Use fluorescence-based or colorimetric enzyme assays (e.g., kinase or protease inhibition) with purified enzymes.
- Dose-Response Curves: Test compound concentrations from 1 nM to 100 μM to determine IC₅₀ values.
- Controls: Include known inhibitors (positive controls) and DMSO-only treatments (negative controls).
- Validation: Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies address solubility challenges in biological assays for this compound?
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzamide core without disrupting sulfonamide interactions.
- Formulation Studies: Develop liposomal or nanoparticle-based delivery systems to improve bioavailability .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?
Compare analogs like N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide ():
- Functional Group Impact: Replace the tert-butyl group with a methylsulfonamido group to assess changes in hydrophobicity and target binding.
- Bioactivity Correlation: Test modified analogs against cancer cell lines (e.g., MCF-7, HeLa) to identify critical substituents for cytotoxicity.
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Experimental Reproducibility: Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Batch Analysis: Compare compound purity (via HPLC) across studies to rule out impurity-driven effects.
- Meta-Analysis: Compile data from structural analogs (e.g., benzothiazole derivatives in ) to identify trends in activity vs. substituent electronegativity or steric bulk .
Q. What methodologies are recommended for studying metabolic stability in vitro?
- Liver Microsome Assays: Incubate the compound with rat or human liver microsomes (1 mg/mL protein) at 37°C.
- LC-MS/MS Analysis: Monitor parent compound depletion over 60 minutes to calculate half-life (t₁/₂).
- CYP Enzyme Inhibition: Use isoform-specific substrates (e.g., CYP3A4 with midazolam) to assess metabolic pathway interactions .
Methodological Notes
- Safety Protocols: Follow guidelines from Prudent Practices in the Laboratory () for handling sulfonamides and organic solvents.
- Data Validation: Cross-reference spectral data with PubChem entries (e.g., InChI Key: KVQSHBWYVYDXNV-UHFFFAOYSA-N in ) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
